4-Tert-butylcyclohexanol
Overview
Description
4-Tert-butylcyclohexanol is a laboratory chemical that is also used in food, drugs, pesticides, or biocidal products . It has been evaluated as a fragrance ingredient and its toxicologic and dermatological analysis has been reported .
Synthesis Analysis
The biotransformation of 4-tert-butylcyclohexanone was conducted using ten anthracnose fungi as biocatalysts . The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols . Another method involves the reduction of a ketone to a secondary hydroxyl using metal hydrides .Molecular Structure Analysis
The molecular formula of 4-Tert-butylcyclohexanol is C10H20O and it has a molecular weight of 156.27 .Chemical Reactions Analysis
The classic bleach oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone has been described . Another reaction involves the reduction of 4-t-butylcyclohexanone with sodium borohydride (NaBH4) .Physical And Chemical Properties Analysis
4-Tert-butylcyclohexanol has a melting point of 62-70 °C, a boiling point of 110-115 °C15 mm Hg, a density of 2.591, and a vapor pressure of 6-201.38Pa at 25-65℃ . It is soluble in methanol and has a woody musty patchouli camphor mint leather odor .Scientific Research Applications
Application in Polymer Research
- Scientific Field : Polymer Research .
- Summary of the Application : 4-Tert-butylcyclohexanol is used in the preparation of polyimide alignment layers with high pretilt angles for potential applications in twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .
- Methods of Application : A series of novel poly (amic acid)s (PAAs) alignment agents were developed from a newly developed ester-linked aromatic diamine containing tert-butyl-substituted cyclohexyl in the side chain . The derived PAAs were used as the alignment agents to fabricate the minicells of twisted-nematic (TN) modes of TFT-LCDs .
- Results or Outcomes : The PI alignment layers obtained by the thermal imidization of the corresponding PAAs, followed by rubbing treatments showed good alignment ability to the liquid crystal (LC) molecules with the pretilt angles in the range of 1.46 7.02° .
Application in Biological Stereoselective Reduction
- Scientific Field : Biological Stereoselective Reduction .
- Summary of the Application : 4-Tert-butylcyclohexanol is used in the biological stereoselective reduction by anthracnose fungi .
- Methods of Application : The biotransformation of 4-tert-butylcyclohexanol was conducted using ten anthracnose fungi as biocatalysts .
- Results or Outcomes : The 4-tert-butylcyclohexanone was reduced to the corresponding cis- and trans- alcohols .
Application in Synthesis of Cluster Complex
- Scientific Field : Chemical Synthesis .
- Summary of the Application : 4-Tert-butylcyclohexanol can be used as a reactant to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans -4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex .
- Methods of Application : The synthesis involves reacting 4-tert-butylcyclohexanol with [V8O20(C18H24N2)4] .
- Results or Outcomes : The result is the formation of the aforementioned cluster complex .
Application in Bleach Oxidation
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Tert-butylcyclohexanol is used in the bleach oxidation process .
- Methods of Application : The reaction is monitored by thin-layer chromatography (TLC), and the crude product is analyzed by IR, GC-MS and 13C-APT NMR data .
- Results or Outcomes : The structure of the product and the active oxidant are investigated by computational chemistry .
Application in Stereoselective Reduction
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Tert-butylcyclohexanol is used in the sodium borohydride reduction of 4-tert-butylcyclohexanone .
- Methods of Application : The sodium borohydride reduction of 4-tert-butylcyclohexanone is conducted in ethanol solvent at 25 degrees . The reduction from one side of the molecule gives trans-4-tert-butylcyclohexanol as the major product, whereas reduction from the other side of the molecule gives cis-4-tert-butylcyclohexanol as the minor product .
- Results or Outcomes : The identity and percent of each stereoisomer present in the product mixture are established easily by proton-NMR .
Application in Competitive Oppenauer Oxidation
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Tert-butylcyclohexanol is used as a reactant in competitive Oppenauer oxidation experiments .
- Methods of Application : The experiment involves the use of zeolite BEA as a stereoselective catalyst .
- Results or Outcomes : The results of the experiment are determined by the competitive nature of the Oppenauer oxidation .
Application in Epoxy Resin Production
- Scientific Field : Polymer Chemistry .
- Summary of the Application : 4-Tert-butylcyclohexanol is used in the production of epoxy resins .
- Methods of Application : It is used as a reactant in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composite materials .
- Results or Outcomes : The use of 4-Tert-butylcyclohexanol in the production of epoxy resins contributes to the properties of the final product, such as its mechanical strength, chemical resistance, and adhesion .
Application in Oppenauer Oxidation
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-Tert-butylcyclohexanol is used as a reactant in competitive Oppenauer oxidation experiments .
- Methods of Application : The experiment involves the use of zeolite BEA as a stereoselective catalyst .
- Results or Outcomes : The results of the experiment are determined by the competitive nature of the Oppenauer oxidation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOQPGVQAWPUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026623, DTXSID40883571, DTXSID50885182 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
Source | EPA DSSTox | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
Source | EPA DSSTox | |
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Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystals; Woody patchouli | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | trans-4-tert-Butylcyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | trans-4-tert-Butylcyclohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2281/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.005 [mmHg] | |
Record name | 4-tert-Butylcyclohexanol | |
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Product Name |
4-tert-Butylcyclohexanol | |
CAS RN |
98-52-2, 937-05-3, 21862-63-5 | |
Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | 4-tert-Butylcyclohexanol, cis- | |
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Record name | 4-tert-Butylcyclohexanol, trans- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcyclohexanol | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, cis- | |
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Record name | Cyclohexanol, 4-(1,1-dimethylethyl)-, trans- | |
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Record name | 4-tert-butylcyclohexanol | |
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Record name | trans-4-tert-butylcyclohexanol | |
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Record name | cis-4-tert-butylcyclohexan-1-ol | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, CIS- | |
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Record name | 4-TERT-BUTYLCYCLOHEXANOL, TRANS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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